Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) is the mandatory starting material for granatane alkaloid synthesis; its 8-membered ring imposes unique steric constraints that tropinone cannot replicate.
Supplied as ≥98% pure with full analytical documentation for reliable medicinal chemistry and process scale-up.
Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one, CAS 552-70-5) is a classic bicyclic alkaloid building block characterized by its rigid 8-membered granatane ring system. As the direct higher homolog of tropinone, it serves as a critical precursor in the synthesis of conformationally restricted pharmaceutical ligands, stable monocarbonyl scaffolds, and complex polycyclic alkaloids. For industrial and laboratory buyers, its procurement value lies in its unique steric bulk and ring strain, which dictate highly specific stereochemical outcomes during downstream functionalization—properties that cannot be replicated by simpler monocyclic piperidines or its 7-membered tropane counterparts [1].
Substituting pseudopelletierine with tropinone or N-substituted piperidones fundamentally alters the synthetic trajectory of a project. The addition of a single methylene group to the bicyclic framework (forming a [3.3.1] system rather than a[3.2.1] system) significantly increases the steric hindrance of the axial face. This structural divergence causes standard catalytic protocols—such as concerted palladium-catalyzed reductive aminations—to fail completely with pseudopelletierine, whereas they proceed smoothly with tropinone [1]. Furthermore, the specific thermodynamic equilibration of its internal hydrogen bonds leads to distinct diastereoselectivity profiles in aldol reactions, meaning buyers targeting granatane-type stereocenters or specific receptor-binding geometries cannot use tropinone as a generic stand-in [2].
The expanded bicyclic ring of pseudopelletierine creates a unique steric environment that drastically alters its reactivity compared to its lower homolog, tropinone. In palladium-catalyzed reductive amination using ammonium formate, tropinone successfully undergoes a concerted hydrogen transfer to yield 83% of the 3-endo-tropanamine with absolute stereoselectivity. In stark contrast, pseudopelletierine yields 0% of the expected reductive amination product under identical conditions, as the increased steric hindrance of the [3.3.1] system completely blocks the concerted hydrogen transfer step[1].
| Evidence Dimension | Product yield in Pd-catalyzed reductive amination |
| Target Compound Data | Pseudopelletierine: 0% yield (reaction blocked by steric hindrance) |
| Comparator Or Baseline | Tropinone: 83% yield of 3-endo-amine |
| Quantified Difference | 83% absolute reduction in yield, demonstrating complete pathway divergence |
| Conditions | Pd-catalyzed reduction using ammonium formate in hydroalcoholic medium |
Buyers planning amine functionalizations must procure pseudopelletierine specifically to develop alternative reduction pathways (e.g., NaBH4), as standard tropinone protocols will fail.
Pseudopelletierine (granatanone) is a highly effective scaffold for asymmetric synthesis, particularly in direct aldol reactions with aromatic aldehydes. When deprotonated and reacted under controlled conditions, the thermodynamic equilibration of its internal hydrogen-bond-stabilized conformers allows for exceptional stereocontrol, achieving an anti:syn diastereomeric ratio of up to 98:2 and enantiomeric excesses up to 96% [1]. This high degree of stereoselectivity is specific to the conformational rigidity of the 9-azabicyclo[3.3.1]nonan-3-one core.
| Evidence Dimension | Diastereoselectivity (anti:syn ratio) in aldol addition |
| Target Compound Data | Pseudopelletierine: Up to 98:2 anti:syn ratio |
| Comparator Or Baseline | Flexible monocyclic ketones: Typically yield lower or mixed diastereomeric ratios without auxiliary control |
| Quantified Difference | Near-complete diastereoselectivity (98% anti isomer) |
| Conditions | Direct aldol reaction with aromatic aldehydes, optionally utilizing chiral lithium amides |
Procuring this exact scaffold allows synthetic chemists to bypass complex chiral auxiliaries when building stereodefined macrolides or alkaloid derivatives.
Pseudopelletierine is increasingly procured to replace unstable 1,3-diketone moieties in medicinal chemistry, such as those found in natural curcumin. When curcumin analogs are synthesized using the pseudopelletierine scaffold, the resulting monocarbonyl compounds exhibit high chemical stability and significantly improved solubility in polar solvents, overcoming the rapid thermal decomposition inherent to standard curcumin[1]. The rigid 9-methyl-9-azabicyclo[3.3.1]nonan-3-one backbone locks the conformation, preventing the degradation pathways typical of flexible diketones.
| Evidence Dimension | Chemical stability and polar solvent solubility |
| Target Compound Data | Pseudopelletierine-based monocarbonyl analogs: High stability and improved water/polar solubility |
| Comparator Or Baseline | Standard curcumin (1,3-diketone): Rapid thermal decomposition and poor aqueous solubility |
| Quantified Difference | Elimination of the 1,3-diketone degradation pathway |
| Conditions | Formulation and stability testing of curcumin analogs in polar media |
This structural replacement is critical for pharmaceutical buyers needing to formulate stable, water-soluble analogs of inherently unstable natural products.
For buyers synthesizing pseudopelletierine derivatives in-house, processability is highly dependent on pH control during the Robinson-Schöpf double Mannich condensation. Unlike tropinone, which utilizes succinaldehyde, pseudopelletierine synthesis requires glutaraldehyde. Studies demonstrate that the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid achieves maximum yields of 45–57% specifically when strictly buffered at pH 2.5–4.0, with reaction times of approximately 4 hours [1]. Deviating from this narrow pH window significantly reduces the yield of the bicyclic product.
| Evidence Dimension | Synthesis yield based on pH control |
| Target Compound Data | Pseudopelletierine: 45–57% yield at pH 2.5–4.0 |
| Comparator Or Baseline | Unbuffered or off-target pH conditions: Significant yield reduction |
| Quantified Difference | Optimal yield restricted to a narrow acidic window (pH 2.5-4.0) |
| Conditions | One-pot double Mannich condensation at 25°C |
Industrial chemists must account for these specific buffering requirements during scale-up, as generic alkaloid synthesis conditions will result in poor manufacturability.
Because its[3.3.1] bicyclic structure dictates specific stereochemical outcomes during functionalization, pseudopelletierine is the mandatory starting material for the total synthesis of granatane alkaloids and complex lycopodium analogs (e.g., huperzine precursors). It cannot be substituted by tropinone in these pathways due to divergent reactivity in reduction steps[1].
Pseudopelletierine is procured by medicinal chemists to synthesize rigid ligands targeting nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). The distinct steric bulk of the 8-membered ring provides different binding affinities and agonist/antagonist profiles compared to 7-membered tropane derivatives, making it essential for structure-activity relationship (SAR) studies [2].
Due to its rigid, stable backbone, pseudopelletierine is used as a central scaffold to replace unstable 1,3-diketone structures in drug discovery. It is specifically chosen to synthesize stable, water-soluble analogs of curcumin and other easily degraded natural products, directly solving formulation and bioavailability failures[3].
Irritant